molecular formula C16H12O2S B12885364 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one CAS No. 3216-46-4

4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one

Cat. No.: B12885364
CAS No.: 3216-46-4
M. Wt: 268.3 g/mol
InChI Key: UJKSTKDOTCCTAS-UHFFFAOYSA-N
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Description

4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps may include:

    Formation of the thieno ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the benzofuran moiety: This step may involve the use of phenolic compounds and appropriate catalysts.

    Addition of the phenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in alcohols or alkanes.

Scientific Research Applications

4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one can be compared with other similar compounds, such as:

    Benzofuran derivatives: These compounds share the benzofuran moiety and may have similar chemical properties.

    Thieno derivatives: Compounds containing the thieno ring may exhibit similar reactivity.

    Phenyl-substituted heterocycles: These compounds have a phenyl group attached to a heterocyclic ring, similar to the target compound.

The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct chemical and biological properties.

Properties

CAS No.

3216-46-4

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

4-phenyl-7a,8-dihydro-7H-thieno[2,3-f][2]benzofuran-5-one

InChI

InChI=1S/C16H12O2S/c17-16-15-11(9-18-16)8-13-12(6-7-19-13)14(15)10-4-2-1-3-5-10/h1-7,11H,8-9H2

InChI Key

UJKSTKDOTCCTAS-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(=O)C2=C(C3=C1SC=C3)C4=CC=CC=C4

Origin of Product

United States

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